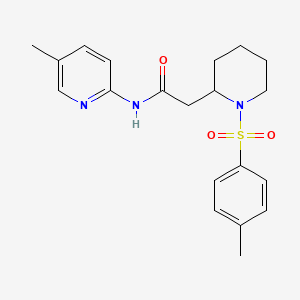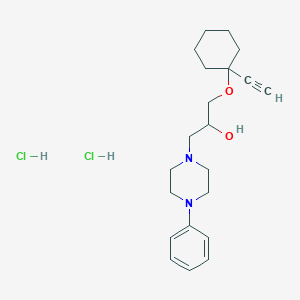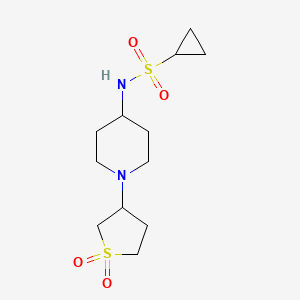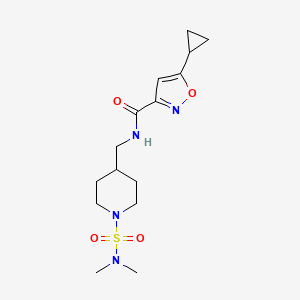
N-(5-methylpyridin-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methylpyridin-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide, commonly known as MTAPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTAPA is a white to off-white crystalline powder that is soluble in organic solvents and water.
Mécanisme D'action
The mechanism of action of MTAPA is not yet fully understood. However, it has been proposed that MTAPA may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. MTAPA has also been found to have antifungal and antibacterial properties, which may be due to its ability to disrupt cell membrane integrity.
Biochemical and Physiological Effects:
MTAPA has been found to have a range of biochemical and physiological effects. In vitro studies have shown that MTAPA can induce apoptosis, or programmed cell death, in cancer cells. MTAPA has also been found to have antifungal and antibacterial properties, which may be due to its ability to disrupt cell membrane integrity. Additionally, MTAPA has been found to have potential as a diagnostic tool in the detection of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MTAPA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. MTAPA also has a long shelf life, making it suitable for long-term storage. However, there are also limitations to the use of MTAPA in lab experiments. MTAPA is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, the effects of MTAPA on human health are not yet known, and further research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on MTAPA. One area of research is the development of new anticancer drugs based on MTAPA. Researchers are also investigating the potential use of MTAPA in the treatment of other diseases, such as Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of MTAPA in human clinical trials.
Conclusion:
In conclusion, MTAPA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTAPA has been studied for its anticancer, antifungal, and antibacterial properties, as well as its potential as a diagnostic tool in the detection of Alzheimer's disease. While there are limitations to the use of MTAPA in lab experiments, further research is needed to determine its safety and efficacy in human clinical trials.
Méthodes De Synthèse
MTAPA can be synthesized through a multi-step process that involves the reaction of 2-(1-tosylpiperidin-2-yl)acetic acid with 2-amino-5-methylpyridine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a reducing agent, such as sodium borohydride, to yield MTAPA.
Applications De Recherche Scientifique
MTAPA has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer, antifungal, and antibacterial properties. MTAPA has also been found to have potential as a diagnostic tool in the detection of Alzheimer's disease.
Propriétés
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-N-(5-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15-6-9-18(10-7-15)27(25,26)23-12-4-3-5-17(23)13-20(24)22-19-11-8-16(2)14-21-19/h6-11,14,17H,3-5,12-13H2,1-2H3,(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFBIXZAFCZPIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=NC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyridin-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2374915.png)
![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2374917.png)

![7-(3-chloro-2-methylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2374921.png)








![N'-(4-fluorobenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2374936.png)
![2-(2-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2374937.png)